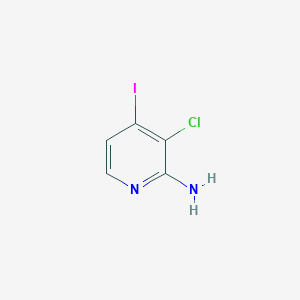

3-Chloro-4-iodopyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-iodopyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTQRVGVEIXEHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679588 | |

| Record name | 3-Chloro-4-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152617-24-7 | |

| Record name | 3-Chloro-4-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-4-iodopyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-chloro-4-iodopyridin-2-amine, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. While this compound is commercially available, understanding its synthesis is crucial for researchers requiring custom isotopic labeling, analog synthesis, or process optimization. This document outlines a proposed synthetic pathway, drawing upon established methodologies for the iodination of substituted aminopyridines. Detailed protocols for the synthesis, purification, and characterization of the target molecule are presented, aimed at providing researchers, scientists, and drug development professionals with a practical and scientifically grounded resource.

Introduction: The Significance of Halogenated Pyridines

Halogenated pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The introduction of halogen atoms, such as chlorine and iodine, into the pyridine ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the 2-aminopyridine scaffold is a privileged structure, known for its ability to form key hydrogen bond interactions with various enzymes and receptors.

The target molecule, this compound (CAS 1152617-24-7), combines these features, making it a valuable intermediate for the synthesis of complex heterocyclic systems. The presence of three distinct functional groups—an amine, a chloro group, and an iodo group—on the pyridine ring offers multiple points for chemical modification, enabling the exploration of diverse chemical space in drug discovery programs.

This guide will detail a robust and reproducible laboratory-scale synthesis of this compound, starting from the readily available precursor, 2-amino-3-chloropyridine.

Synthetic Strategy and Mechanistic Considerations

The proposed synthesis of this compound hinges on the electrophilic iodination of the precursor, 2-amino-3-chloropyridine. The directing effects of the substituents on the pyridine ring are paramount to the success of this transformation. The amino group at the 2-position is a strong activating group and directs electrophilic substitution to the ortho and para positions (3- and 5-positions). The chloro group at the 3-position is a deactivating group but also directs ortho and para. In this case, the 4- and 6-positions are activated by the chloro group. The combined directing effects of the amino and chloro groups, along with steric considerations, favor the iodination at the 4-position.

Two common and effective iodinating agents for such transformations are N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl).

-

N-Iodosuccinimide (NIS): NIS is a mild and easy-to-handle electrophilic iodinating agent.[1] It is often used in conjunction with an acid catalyst, such as trifluoroacetic acid, to enhance its reactivity.[2] The reaction proceeds via the in situ generation of a more potent iodinating species.

-

Iodine Monochloride (ICl): ICl is a highly effective reagent for the iodination of activated aromatic systems.[3] Reactions are typically carried out in a protic solvent like acetic acid.

This guide will focus on a protocol analogous to the synthesis of the isomeric compound 2-chloro-3-iodopyridin-4-amine, which employs an effective iodinating agent in a suitable solvent system.[4]

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for the iodination of substituted aminopyridines and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

-

2-Amino-3-chloropyridine (Starting Material)

-

N-Iodosuccinimide (NIS)[5]

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexanes (for column chromatography)

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-chloropyridine (1.0 eq).

-

Dissolution: Add anhydrous acetonitrile to the flask to dissolve the starting material.

-

Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The resulting residue is redissolved in ethyl acetate.

-

Aqueous Washing: The organic layer is washed sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Synthetic Workflow Diagram

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-iodopyridin-2-amine

Introduction

3-Chloro-4-iodopyridin-2-amine is a halogenated pyridine derivative that holds significant interest for researchers in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amine group, a chlorine atom, and an iodine atom on the pyridine ring, makes it a versatile building block in the synthesis of complex heterocyclic compounds. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a valuable intermediate in the development of novel therapeutic agents, particularly in the fields of oncology and neurology.[1][2][3][4] This guide provides a comprehensive overview of the physicochemical properties of this compound, offering both established data and detailed protocols for its experimental characterization.

Chemical Identity and Molecular Structure

A foundational understanding of a compound begins with its precise chemical identity and structure.

| Identifier | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 1152617-24-7 | [5][6] |

| Molecular Formula | C₅H₄ClIN₂ | [5][7] |

| Molecular Weight | 254.45 g/mol | [5] |

| Canonical SMILES | C1=CN=C(C(=C1I)Cl)N | [5] |

| InChI | InChI=1S/C5H4ClIN2/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H2,8,9) | [5] |

| InChIKey | GTTQRVGVEIXEHQ-UHFFFAOYSA-N | [5] |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its behavior in biological systems and its suitability for formulation into a drug product.

Computed Physicochemical Properties

The following table summarizes key physicochemical properties of this compound computed from its molecular structure.

| Property | Value | Source |

| Molecular Weight | 254.45 g/mol | [5] |

| Monoisotopic Mass | 253.91077 Da | [5] |

| Topological Polar Surface Area | 38.9 Ų | [5] |

| Heavy Atom Count | 9 | [5] |

| Complexity | 101 | [5] |

| pKa (Predicted) | 3.25 ± 0.47 | [7] |

Experimental Determination of Physicochemical Properties

While computed data provides valuable initial insights, experimental determination of physicochemical properties is essential for a comprehensive understanding of a compound's behavior.

The melting point of a solid is a key indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities can lead to a depression and broadening of the melting range.[8]

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard capillary method for determining the melting point of a solid organic compound.[9][10]

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind any coarse crystals in a mortar and pestle.[9]

-

Press the open end of a capillary tube into the powdered sample several times.

-

Tap the bottom of the capillary tube on a hard surface to pack the sample tightly into the sealed end. A sample height of 2-4 mm is ideal.[9]

-

-

Apparatus Setup:

-

Insert the capillary tube into the heating block of a melting point apparatus.

-

If using a manual apparatus, ensure the thermometer is correctly positioned.

-

-

Melting Point Measurement:

-

For an initial, rapid determination, heat the sample quickly to get an approximate melting point.[8]

-

Allow the apparatus to cool.

-

For an accurate measurement, begin heating at a rate of approximately 10-20°C per minute until the temperature is about 20°C below the approximate melting point.

-

Reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample has melted (the final melting point). This is the melting range.

-

Repeat the measurement at least twice to ensure consistency.

-

Diagram of the Melting Point Determination Workflow

Caption: Workflow for Capillary Melting Point Determination.

Solubility is a critical parameter, particularly for compounds intended for pharmaceutical use, as it influences absorption and bioavailability. The Biopharmaceutics Classification System (BCS) uses solubility as a key classification criterion.[11][12]

Predicted Solubility:

-

Slightly soluble (1.1 g/L at 25°C)[7]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the World Health Organization (WHO) guidelines for determining the equilibrium solubility of an active pharmaceutical ingredient for BCS classification.[11][12][13]

-

Preparation of Buffers:

-

Prepare aqueous buffer solutions at a minimum of three pH values within the physiological range of 1.2 to 6.8 (e.g., pH 1.2 using 0.1 N HCl, pH 4.5 using acetate buffer, and pH 6.8 using phosphate buffer).[11]

-

-

Sample Preparation and Incubation:

-

Add an excess amount of this compound to a known volume of each buffer solution in a sealed flask.

-

Place the flasks in a shaker bath maintained at 37 ± 1°C.[11][12]

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can be conducted to determine the time to equilibrium.[12][14]

-

-

Sample Analysis:

-

After incubation, allow the samples to stand to let undissolved solids settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration may be necessary.

-

Quantify the concentration of dissolved this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15][16]

-

-

Data Reporting:

-

Perform each solubility measurement in at least triplicate.[11]

-

Report the solubility at each pH as the mean concentration ± standard deviation.

-

Diagram of the Shake-Flask Solubility Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Synthesis

This compound can be synthesized from commercially available starting materials. A plausible synthetic route involves the iodination of a corresponding 2-amino-3-chloropyridine derivative. The following is a representative synthetic procedure adapted from methods for analogous compounds.[17][18][19][20]

Synthetic Protocol: Iodination of 2-Amino-3-chloropyridine

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-amino-3-chloropyridine, a suitable acetate salt (e.g., sodium acetate trihydrate), and a solvent such as glacial acetic acid.

-

Stir the mixture to achieve a homogeneous suspension.

-

-

Iodination:

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

-

Structural Elucidation and Analytical Characterization

A combination of analytical techniques is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.[15] For substituted pyridines, both ¹H and ¹³C NMR are crucial for a complete assignment of the structure.[21][22][23]

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the chloro, iodo, and amino substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms will also be affected by the attached functional groups. Two-dimensional NMR techniques like HSQC and HMBC can be used to definitively assign the proton and carbon signals.[22]

Typical Sample Preparation for NMR Analysis:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[15][22]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity.[15] High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

Expected Mass Spectrum:

-

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (254.45 g/mol ).

Typical Sample Preparation for MS Analysis:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[15]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of a compound.[15][16] A reversed-phase HPLC method with UV detection is typically suitable for this type of molecule.

Typical HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid.

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

Safety and Handling

Based on available data, this compound is associated with the following hazards:

-

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation[5]

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Applications in Research and Development

This compound is primarily used as an intermediate in organic synthesis. Its trifunctional nature allows for selective chemical modifications at different positions of the pyridine ring, making it a valuable precursor for the synthesis of a wide range of more complex molecules with potential biological activity.[1][2][3][24]

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C5H4ClIN2 | CID 51034459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3-Chloro-4-iodopyridin-2-yl)amine | 1152617-24-7 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. thinksrs.com [thinksrs.com]

- 10. westlab.com [westlab.com]

- 11. who.int [who.int]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. 2-CHLORO-3-IODOPYRIDIN-4-AMINE | 909036-46-0 [chemicalbook.com]

- 18. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 19. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]

- 20. 2-CHLORO-3-IODOPYRIDIN-4-AMINE CAS#: 909036-46-0 [m.chemicalbook.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. benchchem.com [benchchem.com]

- 23. pubs.aip.org [pubs.aip.org]

- 24. Page loading... [guidechem.com]

Introduction: The Strategic Value of a Polysubstituted Pyridine

An In-depth Technical Guide to 3-Chloro-4-iodopyridin-2-amine (CAS: 1152617-24-7)

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers in synthetic chemistry, drug discovery, and materials science. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights beyond standard catalog information.

This compound (CAS No. 1152617-24-7) is a strategically functionalized pyridine ring.[1][2] Its architecture, featuring an amine, a chlorine atom, and an iodine atom at specific positions, makes it a highly versatile intermediate.[3][4] The presence of multiple, distinct reactive sites allows for sequential and selective chemical modifications, a critical advantage in the construction of complex molecular frameworks for pharmaceuticals and agrochemicals.[5][6] This guide serves to elucidate the core attributes of this compound and provide a practical framework for its effective utilization in research and development.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical properties is the foundation of its successful application in the laboratory. These properties dictate choices for reaction conditions, solvents, and purification strategies.

Key Properties

The known physicochemical data for this compound are summarized below.[1]

| Property | Value | Source |

| CAS Number | 1152617-24-7 | [1][7] |

| Molecular Formula | C₅H₄ClIN₂ | [1][2] |

| Molecular Weight | 254.45 g/mol | [1][7] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CN=C(C(=C1I)Cl)N | [1][8] |

| InChI Key | GTTQRVGVEIXEHQ-UHFFFAOYSA-N | [1][9] |

| Topological Polar Surface Area | 38.9 Ų | [1][9] |

| Complexity | 101 | [1][9] |

| Solubility | Slightly soluble in water (1.1 g/L at 25°C) | [9] |

| Storage Conditions | Store in freezer under -20°C, in a dark place under an inert atmosphere. | [10] |

Spectroscopic Characterization

While comprehensive, publicly available spectral data (NMR, IR, MS) is limited, commercial suppliers confirm its availability.[10][11] For validation of newly synthesized or purchased material, the following spectroscopic signatures would be expected:

-

¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring and a broad signal for the amine (-NH₂) protons.

-

¹³C NMR: Five distinct signals for the carbon atoms of the pyridine ring.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated exact mass (253.91077 Da), exhibiting the characteristic isotopic pattern for a compound containing one chlorine atom.[1]

Part 2: Synthesis and Purification Protocol

Proposed Synthetic Workflow

The synthesis proceeds via electrophilic iodination of the commercially available starting material, 3-Amino-2-chloropyridine. The amino group at the C2 position strongly activates the ring towards electrophilic substitution, directing the incoming electrophile (I⁺) to the ortho and para positions. Due to steric hindrance from the adjacent chlorine atom at C3, iodination is anticipated to occur preferentially at the C4 position.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 3-Amino-2-chloropyridine (1.0 equiv.).[14]

-

Solvent Addition: Add glacial acetic acid as the solvent. This acidic medium facilitates the reaction and keeps the aminopyridine species in solution.[12]

-

Reagent Addition: Add the iodinating agent, such as Iodine Monochloride (1.1 equiv.) or N-Iodosuccinimide (NIS), portion-wise to the stirred solution.[12] The choice of ICl is often preferred for its high reactivity in such systems.

-

Reaction Conditions: Heat the reaction mixture to approximately 70°C and maintain for 16-24 hours.[12][13]

-

Causality Insight: The elevated temperature is necessary to overcome the activation energy for the electrophilic substitution on the moderately activated pyridine ring.

-

-

Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or GC/MS analysis.[13]

-

Workup: After cooling to room temperature, carefully quench the reaction by slowly adding the mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes the acetic acid.[12]

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. Combine the organic layers.

-

Purification: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by silica gel column chromatography, typically using a gradient elution of hexane/ethyl acetate, to isolate the pure this compound.[12][13]

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the differential reactivity of its functional groups, enabling it to serve as a versatile scaffold in multi-step syntheses.

-

C-I Bond: The carbon-iodine bond is the most reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[6] The C-I bond undergoes oxidative addition to a low-valent palladium catalyst much more readily than the more robust C-Cl bond. This selectivity is the cornerstone of its utility, allowing for the introduction of a diverse range of substituents at the C4 position while leaving the chlorine atom untouched for a potential subsequent transformation.

-

C-Cl Bond: The carbon-chlorine bond is less reactive but can be engaged in cross-coupling reactions under more forcing conditions, typically requiring stronger activating ligands and higher temperatures. This allows for a second, sequential coupling reaction after the C-I bond has been functionalized.

-

Amine Group (-NH₂): The primary amine group is nucleophilic and can be acylated, alkylated, or used as a directing group. It can also be a key participant in the formation of other heterocyclic rings, such as pyrazoles or imidazoles.[15]

Caption: Key reaction pathways for this compound.

Part 4: Applications in Drug Discovery and Development

Halogenated pyridines are privileged structures in medicinal chemistry.[16] this compound and its isomers serve as critical intermediates in the synthesis of high-value, biologically active molecules.[3]

-

Kinase Inhibitors: Many small-molecule kinase inhibitors, a cornerstone of modern oncology therapy, feature a substituted pyridine or similar heterocyclic core.[4] This building block allows for the precise installation of pharmacophores that interact with the ATP-binding pocket of target kinases.

-

Neurological Agents and Anti-Infectives: The pyridine scaffold is prevalent in drugs targeting the central nervous system and in anti-infective agents.[5] The ability to rapidly generate analogues by leveraging the differential reactivity of this intermediate is invaluable for structure-activity relationship (SAR) studies during lead optimization.

-

Agrochemicals: The compound is also applicable in the synthesis of next-generation herbicides and pesticides, where specific substitution patterns on a heterocyclic core are required for target selectivity and efficacy.[3][4]

Part 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Hazard Identification

Based on GHS classifications, this compound is considered hazardous.[1]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[17][18]

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[18]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[17][18]

Storage

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][17]

-

For long-term stability, store in a freezer at -20°C under an inert atmosphere (e.g., nitrogen or argon).[10]

-

Store away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound is a high-utility synthetic intermediate whose value lies in the strategic placement of three distinct functional groups. Its capacity for selective, sequential functionalization, particularly through palladium-catalyzed cross-coupling at the C-I bond, makes it an indispensable tool for medicinal chemists and researchers developing complex molecular targets. A firm grasp of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in accelerating innovation in the chemical and pharmaceutical sciences.

References

- 1. This compound | C5H4ClIN2 | CID 51034459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthonix, Inc > 1152617-24-7 | this compound [synthonix.com]

- 3. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [guidechem.com]

- 8. 1152617-24-7 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 9. Page loading... [guidechem.com]

- 10. 1152617-24-7|this compound|BLD Pharm [bldpharm.com]

- 11. (3-Chloro-4-iodopyridin-2-yl)amine(1152617-24-7) 1H NMR spectrum [chemicalbook.com]

- 12. 2-CHLORO-3-IODOPYRIDIN-4-AMINE | 909036-46-0 [chemicalbook.com]

- 13. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 14. 3-氨基-2-氯吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 15. 3-Chloropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3-Chloro-4-iodopyridin-2-amine: Structure, Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 3-Chloro-4-iodopyridin-2-amine, a halogenated pyridine derivative of significant interest in modern medicinal and materials chemistry. We will delve into its core structural features, nomenclature, and physicochemical properties. A detailed, field-proven synthetic protocol is presented, accompanied by an analysis of the compound's spectroscopic signature and chemical reactivity. The guide culminates in a discussion of its pivotal role as a versatile building block in the development of novel pharmaceuticals and advanced materials, offering researchers and drug development professionals a foundational resource for leveraging this compound in their work.

Introduction and Strategic Importance

This compound is a highly functionalized heterocyclic compound that has emerged as a valuable intermediate in organic synthesis.[1] Its unique substitution pattern—featuring an amine group, a chlorine atom, and an iodine atom on a pyridine core—offers multiple, distinct reaction sites. This trifecta of functionality allows for sequential, regioselective modifications, making it a powerful scaffold for constructing complex molecular architectures.[2][3] In the landscape of drug discovery, such "building block" molecules are indispensable for creating libraries of compounds for high-throughput screening and for the rational design of targeted therapeutics, particularly in areas like oncology with the development of kinase inhibitors.[2][3]

Molecular Structure and Nomenclature

The structural identity of a molecule is the bedrock of its chemical behavior. Understanding its formal nomenclature and key identifiers is critical for unambiguous communication in research and development.

IUPAC Nomenclature and Chemical Identifiers

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[4] The numbering of the pyridine ring begins at the nitrogen atom (position 1) and proceeds clockwise, assigning the lowest possible locants to the substituents.

Key chemical and physical properties are summarized in the table below.[4][5][6]

| Property | Value | Source |

| CAS Number | 1152617-24-7 | [4][5] |

| Molecular Formula | C₅H₄ClIN₂ | [4][5] |

| Molecular Weight | 254.46 g/mol | [4] |

| Monoisotopic Mass | 253.91077 Da | [4][6] |

| InChI Key | GTTQRVGVEIXEHQ-UHFFFAOYSA-N | [4][6] |

| Canonical SMILES | C1=CN=C(C(=C1I)Cl)N | [4][6] |

| Topological Polar Surface Area | 38.9 Ų | [4][6] |

| Predicted pKa | 3.25 ± 0.47 | [6] |

| Predicted Solubility | Sparingly soluble (1.1 g/L at 25°C) | [6] |

Structural Visualization

The arrangement of the substituents on the pyridine ring dictates the molecule's electronic properties and steric profile. The amine at C2, chloro at C3, and iodo at C4 create a distinct electronic environment that influences its reactivity.

Caption: Chemical structure of this compound.

Synthesis and Purification Protocol

The synthesis of halogenated pyridines often involves electrophilic halogenation of a suitable precursor. While specific literature for the direct synthesis of this compound is sparse, a robust and logical approach involves the regioselective iodination of 3-Chloro-pyridin-2-amine. The following protocol is adapted from established methodologies for the iodination of similar aminopyridines.[7][8][9]

Expertise & Causality: The choice of Iodine Monochloride (ICl) as the iodinating agent is strategic. ICl is a polarized interhalogen compound (I⁺Cl⁻), making it a more potent electrophile than I₂ alone, which is necessary to achieve iodination on the moderately activated pyridine ring. Acetic acid serves as a polar protic solvent that can facilitate the reaction, and a buffer like sodium acetate is often used to modulate acidity.[9]

Experimental Protocol: Electrophilic Iodination

Step 1: Reaction Setup

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-Chloro-pyridin-2-amine (1.0 equiv).

-

Add glacial acetic acid (approx. 10 mL per gram of starting material).

-

Stir the mixture at room temperature under a nitrogen atmosphere until the starting material is fully dissolved.

Step 2: Reagent Addition

-

In a separate flask, prepare a solution of Iodine Monochloride (1.1 equiv.) in a minimal amount of glacial acetic acid.

-

Add the ICl solution dropwise to the stirred solution of the aminopyridine over 20-30 minutes. An initial color change is typically observed.

Step 3: Reaction Execution

-

Heat the reaction mixture to 70-80 °C and maintain this temperature for 12-16 hours.[7][8]

-

Trustworthiness: The reaction progress must be monitored to ensure complete consumption of the starting material. This is achieved by taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 4: Work-up and Quenching

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture over crushed ice.

-

Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

During neutralization, a precipitate of the crude product should form.

Step 5: Isolation and Purification

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with a 10% aqueous solution of sodium thiosulfate (to quench any remaining ICl), followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude solid.

-

The crude product is then purified by silica gel column chromatography, typically using a gradient elution system of hexane and ethyl acetate, to afford the pure this compound.[7]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Reactivity Profile

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. It should display two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at C6 will likely appear as a doublet, coupled to the proton at C5. Similarly, the proton at C5 will appear as a doublet, coupled to the proton at C6. The amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should show five distinct signals for the five carbon atoms in the pyridine ring. The carbons attached to the electronegative halogen atoms (C3 and C4) will be significantly shifted.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern will be observed due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for N-H stretching of the primary amine (~3300-3500 cm⁻¹), C=C and C=N stretching in the aromatic ring (~1400-1600 cm⁻¹), and C-Cl/C-I stretching in the fingerprint region.

Chemical Reactivity

The utility of this compound stems from its distinct reactive sites, which can be addressed with high selectivity.

-

Nucleophilic Amine (C2-NH₂): The primary amine group is a potent nucleophile and can readily undergo reactions such as acylation, alkylation, and condensation to form amides, secondary/tertiary amines, and imines, respectively.

-

Cross-Coupling Sites (C4-I and C3-Cl): The carbon-halogen bonds are prime sites for transition-metal-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Cl bond. This reactivity difference is a powerful tool for sequential functionalization. The C4-I bond can be selectively targeted in reactions like Suzuki, Sonogashira, Stille, or Buchwald-Hartwig aminations, leaving the C3-Cl bond intact for a subsequent, different coupling reaction under more forcing conditions. This differential reactivity is a cornerstone of its utility in building complex molecules.[12]

-

Pyridine Ring: The pyridine ring itself is electron-deficient, which influences the reactivity of its substituents. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr), although the conditions required can be harsh.

Caption: Key reactivity sites on the this compound scaffold.

Applications in Drug Discovery and Materials Science

The true value of a chemical building block is demonstrated by its application in creating functional molecules. This compound is a testament to this, with its scaffold being integral to several areas of research.

-

Pharmaceutical Intermediates: This compound is a critical intermediate in the synthesis of a wide array of therapeutic agents.[3] Its structure is a key component in the development of kinase inhibitors for oncology, as the substituted pyridine core can effectively mimic the hinge-binding region of ATP in many protein kinases.[2] It is also used in the synthesis of compounds targeting neurological pathways and infectious diseases.[3][9]

-

Agrochemicals: In agrochemistry, the scaffold is used to synthesize novel herbicides and pesticides.[2][3] The ability to systematically modify the structure allows for the fine-tuning of biological activity and specificity, leading to more effective and environmentally benign crop protection agents.

-

Materials Science: Beyond the life sciences, this molecule serves as a monomer or precursor in the synthesis of advanced organic materials.[2] Incorporating this halogenated, nitrogen-containing heterocycle into polymers can enhance properties such as thermal stability, chemical resistance, and conductivity.[2]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

GHS Hazard Classification: According to supplier safety data, the compound is classified as follows[4]:

-

H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).

-

H315: Causes skin irritation (Skin Irritation, Category 2).

-

H319: Causes serious eye irritation (Eye Irritation, Category 2).

-

-

Recommended Precautions:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a strategically important and versatile chemical intermediate. Its well-defined structure, characterized by multiple, differentially reactive sites, provides a robust platform for the synthesis of complex and high-value molecules. The synthetic accessibility and the potential for selective, sequential functionalization make it an invaluable tool for professionals in drug discovery, agrochemical research, and materials science. This guide has provided the foundational knowledge required to understand and effectively utilize this powerful building block in demanding research and development applications.

References

- 1. This compound CAS 1152617-24-7 [homesunshinepharma.com]

- 2. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C5H4ClIN2 | CID 51034459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3-Chloro-4-iodopyridin-2-yl)amine | 1152617-24-7 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 8. 2-CHLORO-3-IODOPYRIDIN-4-AMINE | 909036-46-0 [chemicalbook.com]

- 9. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 3-Chloro-4-iodopyridin-2-amine: A Key Intermediate in Synthetic Chemistry

This guide provides a comprehensive overview of 3-Chloro-4-iodopyridin-2-amine, a halogenated pyridine derivative that serves as a valuable building block in modern organic synthesis. While specific historical details of its discovery are not extensively documented in readily available literature, its importance lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. This document will delve into its chemical properties, plausible synthetic routes based on established pyridine chemistry, and its potential applications, providing researchers, scientists, and drug development professionals with a foundational understanding of this compound.

Physicochemical Properties and Structural Elucidation

This compound, with the CAS number 1152617-24-7, is a substituted pyridine ring bearing three distinct functional groups: an amino group at the 2-position, a chloro group at the 3-position, and an iodo group at the 4-position. This unique arrangement of electron-donating (amino) and electron-withdrawing (chloro and iodo) groups on the pyridine scaffold imparts a distinct reactivity profile, making it a strategic synthon for the construction of diverse molecular architectures.

| Property | Value | Source |

| Molecular Formula | C₅H₄ClIN₂ | PubChem[1] |

| Molecular Weight | 254.46 g/mol | PubChem[1] |

| CAS Number | 1152617-24-7 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-Amino-3-chloro-4-iodopyridine, (3-Chloro-4-iodopyridin-2-yl)amine | PubChem[1] |

| Appearance | Solid (predicted) | Commercial Suppliers |

| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C | Commercial Suppliers |

The structure of this compound is presented below:

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway: A Mechanistic Perspective

While a specific, documented first synthesis of this compound is not readily found in the literature, a plausible and logical synthetic route can be devised based on established methodologies for the halogenation of aminopyridine scaffolds. The proposed pathway commences with the readily available starting material, 2-amino-3-chloropyridine.

The synthesis of related compounds, such as 2-chloro-3-iodopyridin-4-amine, often involves the direct iodination of a suitable pyridine precursor.[2][3][4] A similar strategy can be applied here. The key challenge in the synthesis of polysubstituted pyridines is controlling the regioselectivity of the electrophilic substitution reactions. The amino group at the 2-position is a strong activating group and directs electrophiles to the 3- and 5-positions. However, with the 3-position already occupied by a chloro group, the primary site for further substitution would be the 5-position. To achieve iodination at the 4-position, a more directed approach is necessary.

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

It is crucial to note that the following protocol is a theoretical proposition based on analogous reactions and has not been experimentally validated from available literature. Researchers should perform small-scale trials and optimize conditions accordingly.

Step 1: Protection of the Amino Group

-

Rationale: The highly activating amino group can interfere with the desired iodination reaction and may lead to undesired side products. Protection of the amino group, for instance as an acetamide, deactivates the ring slightly and can help direct the incoming electrophile.

-

Procedure:

-

To a stirred solution of 2-amino-3-chloropyridine in a suitable solvent (e.g., dichloromethane or acetic acid), add acetic anhydride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(3-chloro-2-pyridinyl)acetamide.

-

Step 2: Directed Iodination

-

Rationale: With the amino group protected, iodination can be attempted. The directing effects of the chloro and acetylamino groups will influence the position of iodination. While the 5-position is still activated, iodination at the 4-position can be favored under specific conditions, potentially involving a stronger directing group or a different iodinating agent. A common method for iodination of pyridine rings is using iodine in the presence of an oxidizing agent or a strong acid.

-

Procedure:

-

Dissolve the N-(3-chloro-2-pyridinyl)acetamide in concentrated sulfuric acid.

-

Add iodine (I₂) portion-wise to the stirred solution.

-

Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and carefully pour it onto ice.

-

Neutralize the solution with a base and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography to isolate the desired N-(3-chloro-4-iodo-2-pyridinyl)acetamide.

-

Step 3: Deprotection of the Amino Group

-

Rationale: The final step involves the removal of the protecting group to yield the target compound. Acetamides are typically hydrolyzed under acidic or basic conditions.

-

Procedure:

-

Reflux the N-(3-chloro-4-iodo-2-pyridinyl)acetamide in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Cool the reaction mixture and neutralize it to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain this compound.

-

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines are a cornerstone in medicinal chemistry due to their ability to serve as versatile scaffolds for the synthesis of a wide array of biologically active compounds. The presence of halogen atoms provides several advantages:

-

Modulation of Physicochemical Properties: Halogens can influence the lipophilicity, metabolic stability, and binding affinity of a molecule.

-

Introduction of Synthetic Handles: The carbon-halogen bond can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents and the construction of complex molecular frameworks.

While specific examples of drug candidates synthesized directly from this compound are not prominently featured in the reviewed literature, its structural motifs are present in numerous pharmacologically active compounds. The 2-aminopyridine core is a well-established pharmacophore found in drugs with a wide range of therapeutic applications.[5]

The strategic placement of the chloro and iodo groups in this compound offers multiple points for synthetic diversification. The iodine atom at the 4-position is particularly susceptible to various metal-catalyzed cross-coupling reactions, making it an ideal position to introduce larger and more complex moieties. The chloro group at the 3-position can also be a site for nucleophilic aromatic substitution under certain conditions. The amino group at the 2-position can be acylated, alkylated, or used as a directing group for further functionalization.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on available safety data sheets from commercial suppliers, the compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Conclusion and Future Outlook

This compound represents a strategically important, yet under-documented, building block in synthetic chemistry. Its unique substitution pattern offers a wealth of opportunities for the synthesis of novel and complex molecules. While its specific historical discovery remains to be fully elucidated, its value as a synthetic intermediate is clear from its commercial availability and the well-established utility of the halogenated 2-aminopyridine scaffold in drug discovery. Future research into the reactivity and applications of this compound is likely to uncover new and efficient synthetic methodologies and lead to the development of novel therapeutic agents.

References

- 1. This compound | C5H4ClIN2 | CID 51034459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 3. 2-CHLORO-3-IODOPYRIDIN-4-AMINE | 909036-46-0 [chemicalbook.com]

- 4. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

Unlocking the Potential of 3-Chloro-4-iodopyridin-2-amine: A Technical Guide for Advanced Research

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials.[1][2] The strategic functionalization of the pyridine ring with multiple substituents allows for the fine-tuning of steric and electronic properties, enabling precise interactions with biological targets or the creation of novel material properties. Among these, halogenated pyridines are particularly valuable synthetic intermediates. The presence of halogens provides reactive handles for a variety of cross-coupling reactions, facilitating the construction of complex molecular architectures. 3-Chloro-4-iodopyridin-2-amine, with its distinct arrangement of chloro, iodo, and amino groups, represents a versatile building block with significant, yet largely unexplored, potential. This guide will provide an in-depth analysis of this compound and delineate promising research avenues for its application in drug discovery and materials science.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research.

| Property | Value | Source |

| CAS Number | 1152617-24-7 | [3][4] |

| Molecular Formula | C5H4ClIN2 | [3] |

| Molecular Weight | 254.46 g/mol | [3] |

| Appearance | Typically a solid | [5] |

| Solubility | Sparingly soluble in water (1.1 g/L at 25°C) | [6] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electronic effects of the three different substituents.

-

¹³C NMR: The carbon NMR will reveal five distinct signals corresponding to the carbon atoms of the pyridine ring. The carbons bearing the halogen and amino groups will exhibit characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with isotopic patterns characteristic of the presence of chlorine.

Potential Research Areas and Methodologies

The unique substitution pattern of this compound opens up several exciting avenues for research. The differential reactivity of the C-I and C-Cl bonds, coupled with the nucleophilicity of the amino group, allows for a range of selective transformations.

Medicinal Chemistry: Scaffolding for Novel Therapeutics

The 2-aminopyridine moiety is a well-established pharmacophore found in numerous approved drugs.[7][8] The presence of both chloro and iodo substituents on this core structure provides a platform for the synthesis of diverse compound libraries for screening against various biological targets.

a) Kinase Inhibitors: Many kinase inhibitors feature a substituted aminopyridine core that interacts with the hinge region of the ATP-binding pocket. The 3-chloro and 4-iodo groups can be exploited to introduce substituents that target specific regions of the kinase active site, potentially leading to highly potent and selective inhibitors.

b) CNS-Active Agents: Substituted aminopyridines have shown activity as central nervous system agents.[9] The lipophilicity and hydrogen bonding capabilities of derivatives of this compound can be modulated to optimize blood-brain barrier penetration and interaction with CNS targets.

c) Antineoplastic and Antimicrobial Agents: Pyridine derivatives have demonstrated significant potential as anticancer and antimicrobial agents.[10][11] The unique electronic and steric properties of this compound can be leveraged to design novel compounds with enhanced activity against cancer cell lines or pathogenic microbes.

Experimental Workflow for Library Synthesis:

Caption: Synthetic pathways for generating diverse compound libraries.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction at the C4 position, leveraging the higher reactivity of the carbon-iodine bond.

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of dioxane and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 3-chloro-4-aryl(or heteroaryl)pyridin-2-amine.

Fused Heterocyclic Systems: Building Blocks for Complex Architectures

The ortho-relationship of the amino group and the chloro substituent provides an ideal arrangement for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active natural products and pharmaceuticals.[12][13]

a) Synthesis of Pyrido[2,3-b]pyrazines: Reaction with α-dicarbonyl compounds can lead to the formation of the pyrazinone ring fused to the pyridine core. These scaffolds are known to possess a range of biological activities.

b) Synthesis of Pyrido[2,3-d]pyrimidines: Condensation with reagents such as formamide or urea can be explored to construct the fused pyrimidine ring, a key component of many bioactive molecules.[14]

c) Synthesis of Pyrido[2,3-b][1][4]oxazines: Intramolecular cyclization following N-alkylation with a suitable bifunctional reagent can yield the fused oxazine ring system.

Logical Flow for Fused Ring Synthesis:

Caption: Pathways to fused heterocyclic systems.

Detailed Protocol: Synthesis of a Pyrido[2,3-b]pyrazine Derivative

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.

-

Reagent Addition: Add an α-dicarbonyl compound, for example, glyoxal (1.1 eq, as a 40% aqueous solution).

-

Reaction Conditions: Heat the mixture to reflux for 6-18 hours. The reaction progress can be monitored by TLC.

-

Work-up: After cooling, the product may precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 7-chloro-6-iodo-pyrido[2,3-b]pyrazine.

Materials Science: Precursors for Organic Electronics and Catalysis

The electron-deficient nature of the pyridine ring, combined with the potential for extensive π-conjugation through cross-coupling reactions, makes this compound an attractive starting material for the synthesis of novel organic electronic materials.

a) Organic Light-Emitting Diodes (OLEDs): By incorporating this building block into larger conjugated systems, it may be possible to develop new materials with tailored HOMO/LUMO levels for use in OLEDs.

b) Organic Photovoltaics (OPVs): The pyridine nitrogen can act as an electron-accepting unit in donor-acceptor type polymers for OPV applications.

c) Ligands for Catalysis: The 2-aminopyridine moiety can serve as a chelating ligand for transition metals.[15] Functionalization at the C4 position can be used to tune the electronic and steric properties of the resulting metal complexes, potentially leading to novel catalysts with enhanced activity and selectivity.[1]

Workflow for Catalyst Synthesis:

Caption: Synthesis of a novel palladium catalyst.

Conclusion and Future Outlook

This compound is a highly functionalized building block with immense potential for a wide range of applications. Its strategic arrangement of reactive sites allows for selective and sequential modifications, providing access to a vast chemical space of novel compounds. The research areas outlined in this guide represent just a starting point for the exploration of this versatile molecule. Further investigations into its reactivity and the biological and material properties of its derivatives are poised to yield exciting discoveries in the fields of drug discovery, materials science, and catalysis.

References

- 1. researchgate.net [researchgate.net]

- 2. bcrcp.ac.in [bcrcp.ac.in]

- 3. This compound | C5H4ClIN2 | CID 51034459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3-Chloro-4-iodopyridin-2-yl)amine | 1152617-24-7 [chemicalbook.com]

- 5. 2-Chloro-3-iodopyridin-4-amine - Amerigo Scientific [amerigoscientific.com]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. exaly.com [exaly.com]

- 9. Comparison of the pharmacological actions of some new 4-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ias.ac.in [ias.ac.in]

- 13. Synthesis of novel hetero ring fused pyridine derivatives; Their anticancer activity, CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. [PDF] Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Safe Handling and Application of 3-Chloro-4-iodopyridin-2-amine

Abstract: 3-Chloro-4-iodopyridin-2-amine (CAS No. 1152617-24-7) is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its trifunctional nature—possessing chloro, iodo, and amine moieties—renders it a highly versatile synthetic building block for constructing complex heterocyclic scaffolds, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2] The strategic placement of these functional groups allows for selective, stepwise reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and diazotization. However, its chemical reactivity also necessitates a thorough understanding of its associated hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the essential safety data, handling procedures, emergency responses, and disposal requirements for this compound, designed for researchers and professionals in laboratory and drug development settings.

Physicochemical and Toxicological Profile

A foundational understanding of a compound's properties is paramount to its safe handling. The key identifiers and physicochemical data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 1152617-24-7 | PubChem[3] |

| Molecular Formula | C₅H₄ClIN₂ | PubChem[3] |

| Molecular Weight | 254.46 g/mol | PubChem[3], Sigma-Aldrich |

| Appearance | Solid (Typical for related compounds) | N/A |

| Recommended Storage | Store in freezer, under -20°C, in a dark place, under an inert atmosphere | BLD Pharm[4] |

Hazard Identification and GHS Classification

According to data submitted to the European Chemicals Agency (ECHA), this compound is classified with the following hazards. Adherence to the corresponding precautionary statements is mandatory.[3]

| Hazard Class | GHS Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3] |

| Skin Irritation | H315 | Causes skin irritation.[3] |

| Eye Irritation | H319 | Causes serious eye irritation.[3] |

GHS Pictogram:

Signal Word: Warning [3]

Precautionary Statements (Selected): [3]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P317: IF SWALLOWED: Get medical help.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Core Safety and Handling Protocols

Safe handling is achieved through a multi-layered approach combining engineering controls, appropriate personal protective equipment (PPE), and standardized procedures.

Engineering Controls

-

Primary Containment: All weighing and manipulation of solid this compound, as well as all reactions involving it, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

-

Emergency Equipment: A fully functional safety shower and eyewash station must be readily accessible within the immediate work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.

-

Skin Protection: A flame-resistant lab coat must be worn and fully fastened. Full-length pants and closed-toe, chemical-resistant shoes are required.

-

Hand Protection: Wear nitrile or neoprene gloves. It is critical to inspect gloves for tears or pinholes before use. For prolonged operations or when handling the compound in solution, consult a glove compatibility chart. Always remove gloves using the proper technique to avoid skin contamination.

Caption: A standard workflow for safely handling chemical reagents.

Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring laboratory safety.

-

Temperature: Store in a freezer at or below -20°C.[4] Elevated temperatures can accelerate degradation.

-

Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen).[4] The amine functionality can be susceptible to oxidation, and the compound may have sensitivity to moisture.

-

Light: Keep the container in a dark place, as many halogenated aromatic compounds exhibit photosensitivity.[4]

-

Container: The compound should be stored in its original, tightly sealed container. Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms.

-

Incompatibilities: Store away from strong oxidizing agents.

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures

These measures should be performed while seeking immediate medical attention. Always provide the Safety Data Sheet (SDS) to responding medical personnel.

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[5]

-

In Case of Skin Contact: Immediately remove contaminated clothing. Wash off the affected area with soap and plenty of water for at least 15 minutes. Consult a physician.[5]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a physician.[5]

-

If Swallowed: DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

Accidental Release Measures

-

Small Spills (Solid):

-

Evacuate non-essential personnel from the immediate area.

-

Ensure you are wearing all required PPE, including respiratory protection if dust can be generated.

-

Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.

-

Carefully sweep or scoop the material into a designated, labeled hazardous waste container. Avoid creating dust.

-

Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

-

Place all cleanup materials into the hazardous waste container.

-

Caption: A decision-making flowchart for emergency response.

Case Study: Synthesis Involving a Halogenated Aminopyridine

To contextualize the handling procedures, this section describes a representative synthetic protocol for a closely related isomer, 2-Chloro-3-iodopyridin-4-amine. This iodination reaction highlights the handling of corrosive reagents and the necessary workup procedures, which are directly applicable to the safe use of this compound in synthesis.

Reaction: Iodination of 2-chloropyridin-4-amine to produce 2-Chloro-3-iodopyridin-4-amine.[6][7]

Methodology:

-

Reagent Preparation: In a chemical fume hood, charge a round-bottom flask equipped with a magnetic stir bar with 2-chloropyridin-4-amine (1.0 eq), sodium acetate trihydrate (1.5 eq), and glacial acetic acid.

-

Safety Insight: Glacial acetic acid is corrosive and has a pungent odor. All transfers should be done in the fume hood.

-

-

Addition of Iodinating Agent: While stirring, slowly add a solution of iodine monochloride (1.1 eq) in glacial acetic acid to the reaction mixture.

-

Safety Insight: Iodine monochloride is highly corrosive and a strong oxidizing agent. It reacts with water and must be handled with extreme care, using appropriate PPE. The addition should be controlled to manage any potential exotherm.

-

-

Reaction Conditions: Heat the mixture to 70°C under a nitrogen atmosphere and stir for 16 hours.

-

Safety Insight: Heating the reaction increases the vapor pressure of the corrosive acetic acid. Ensure the condenser is functioning correctly and the system is properly vented within the fume hood.

-

-

Workup - Quenching: Cool the reaction to room temperature. Carefully and slowly add solid sodium bicarbonate in portions to neutralize the acetic acid.

-

Safety Insight: This is a highly exothermic acid-base neutralization that produces a large volume of CO₂ gas. Add the base slowly to avoid uncontrolled effervescence and potential overflow of the reaction vessel.

-

-

Workup - Extraction: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with a sodium thiosulfate solution, followed by brine.

-

Safety Insight: Ethyl acetate is flammable. Ensure there are no ignition sources nearby. The sodium thiosulfate wash is necessary to quench any unreacted iodine monochloride.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Safety Insight: When using a rotary evaporator, ensure the vacuum is applied slowly and the trap is properly cooled to capture solvent vapors.

-

This protocol demonstrates that the safe handling of the target compound extends to the management of all associated reagents and the careful execution of each experimental step.

Waste Disposal

All waste containing this compound, including crude reaction mixtures, contaminated cleanup materials, and empty containers, must be treated as hazardous waste.

-

Solid Waste: Place in a clearly labeled, sealed container designated for halogenated organic waste.

-

Liquid Waste: Collect in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

-

Compliance: All disposal procedures must comply with institutional, local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

References

- 1. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C5H4ClIN2 | CID 51034459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1152617-24-7|this compound|BLD Pharm [bldpharm.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]

3-Chloro-4-iodopyridin-2-amine molecular weight and formula

An In-depth Technical Guide to 3-Chloro-4-iodopyridin-2-amine: Synthesis, Reactivity, and Application in Drug Discovery

Executive Summary: this compound is a halogenated pyridine derivative possessing significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an activating amino group and two different halogens at strategic positions, allows for regioselective functionalization. This guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic route based on established chemical principles, and a detailed exploration of its core application as a linchpin in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. Furthermore, it outlines essential safety and handling protocols for laboratory use, targeting researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

This compound is a substituted heterocyclic compound. Its identity and key chemical properties are summarized below. The strategic placement of chloro, iodo, and amino groups on the pyridine core dictates its reactivity and utility in synthetic chemistry.

Chemical Structure

The structure of this compound features a pyridine ring substituted at the 2, 3, and 4 positions.

Caption: Chemical structure of this compound.

Chemical and Physical Data

The fundamental properties of the compound are crucial for its use in quantitative experimental design.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1152617-24-7 | [1] |

| Molecular Formula | C₅H₄ClIN₂ | [1] |

| Molecular Weight | 254.45 g/mol | [1] |

| Monoisotopic Mass | 253.91077 Da | [1] |

| Canonical SMILES | C1=CN=C(C(=C1I)Cl)N | [1] |

| InChI Key | GTTQRVGVEIXEHQ-UHFFFAOYSA-N | [1] |

| XLogP3-AA | 1.8 | [1] |

| Topological Polar Surface Area | 38.9 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Proposed Synthesis via Electrophilic Iodination

Causality of Experimental Design: The chosen precursor, 3-chloro-2-aminopyridine, possesses a pyridine ring activated by a strongly electron-donating amino group. In electrophilic aromatic substitution, such activating groups direct incoming electrophiles to the ortho and para positions. In this case, the position para to the amino group (C4) is sterically accessible and electronically enriched, making it the prime target for iodination. Iodine monochloride (ICl) is selected as an efficient and moderately reactive iodinating agent, which readily generates the electrophilic iodine species required for the substitution.

Proposed Synthetic Protocol

Reaction: Iodination of 3-chloro-2-aminopyridine

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

-